3-Cyano-4-pyrrolidinophenylboronic acid
Description
3-Cyano-4-pyrrolidinophenylboronic acid (CAS: 876918-90-0) is a boronic acid derivative featuring a phenyl ring substituted with a cyano group (-CN) at the 3-position and a pyrrolidinyl group (a five-membered nitrogen-containing ring) at the 4-position. Its molecular formula is C₁₁H₁₁BN₂O₂, with a molecular weight of 216.05 g/mol and a purity of 98% . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of organometallic chemistry for constructing carbon-carbon bonds.
Properties
IUPAC Name |
(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQXPBXVHMPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyano-4-pyrrolidinophenylboronic acid (CAS No. 876918-90-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for biological applications, especially in drug design.
- Molecular Formula : C12H14BNO2
- Molecular Weight : 219.06 g/mol
- Structure : The compound features a pyrrolidine ring attached to a phenylboronic acid moiety with a cyano group.
The biological activity of this compound primarily involves its role as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cellular processes, including gene transcription and cell proliferation.
- Inhibition of BET Bromodomains : The compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes associated with cancer progression.
- Impact on Tumor Growth : Research indicates that this compound can effectively reduce tumor growth in preclinical models by modulating gene expression pathways involved in cell cycle regulation and apoptosis.
In Vitro Studies
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- Breast Cancer Models : In vitro assays showed that treatment with this compound led to significant apoptosis in MDA-MB-436 breast cancer cells, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-436 | 20 | Induction of apoptosis |
| HCT116 | 15 | Inhibition of proliferation |
| A549 | 25 | Cell cycle arrest |
In Vivo Studies
In vivo studies further support the compound's therapeutic potential:
- Tumor Growth Inhibition : In a xenograft model using MDA-MB-436 cells, administration of the compound at doses of 20 mg/kg led to a significant reduction in tumor volume compared to controls (p < 0.05).
| Treatment Group | Tumor Volume (mm³) | Days Post Implantation |
|---|---|---|
| Control | 400 | 30 |
| 20 mg/kg qD | 200 | 30 |
| Vehicle | 350 | 30 |
Case Studies
- Case Study on Breast Cancer : A study involving female mice implanted with MDA-MB-436 cells demonstrated that daily administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment.
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to monotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key parameters of 3-cyano-4-pyrrolidinophenylboronic acid and its closest structural analogs:
*Estimated based on molecular structure. †Synonyms include CTK8B3337, MolPort-001-769-325, and others .
Key Differences and Research Findings
Electronic Effects
- The cyano group (-CN) in this compound is strongly electron-withdrawing, which stabilizes the boronic acid moiety and enhances its electrophilicity in cross-coupling reactions. In contrast, the fluorine substituent in 3-cyano-4-fluorophenylboronic acid offers moderate electron-withdrawing effects but reduces steric bulk compared to pyrrolidinyl .
- The pyrrolidinyl group introduces significant steric hindrance due to its bulky, cyclic structure. This contrasts with the smaller -F or -Cl substituents in analogs, which may improve reaction rates in sterically demanding environments .
Steric Considerations
- This is less pronounced in the chloro-pyrrolidine carbonyl analog, where the carbonyl group may slightly reduce steric bulk .
Thermal and Structural Stability
- Thermogravimetric analysis (TGA) and diffractometry (as referenced in ) are standard techniques for assessing stability. While direct data for the target compound is unavailable, analogs like 3-cyano-4-fluorophenylboronic acid likely exhibit similar decomposition profiles due to shared boronic acid functionality .
Commercial Availability
- The target compound’s discontinued status contrasts with readily available analogs like phenylboronic acid. Researchers may need to substitute it with fluorinated or chlorinated derivatives, adjusting reaction conditions to account for electronic and steric differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
